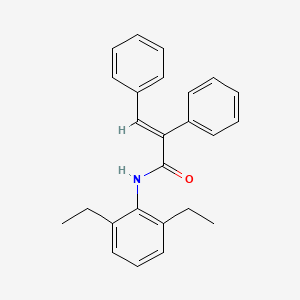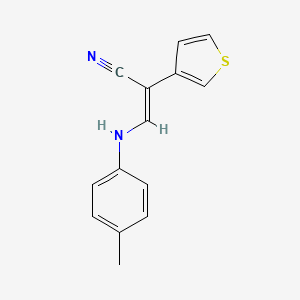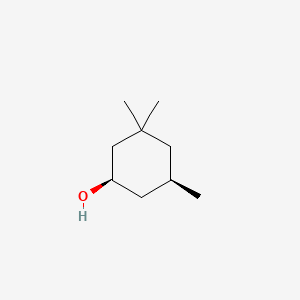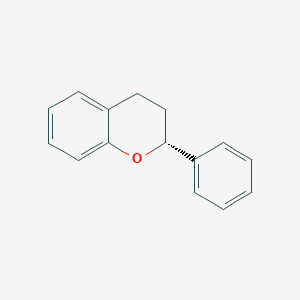![molecular formula C22H31N3OS B1227362 1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione is an oxacycle, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Characterization
- This compound is used in the synthesis of new heterocyclic compounds, as explored in studies where researchers have synthesized a variety of pyrimidine derivatives. These derivatives are characterized by their unique spectral data and elemental analyses, highlighting their potential in various chemical and pharmaceutical applications (Önal et al., 2008); (Önal et al., 2010).
Biological Activities
- The biological activities of pyrimidine derivatives have been widely studied. They demonstrate various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. Some pyrimidine derivatives are used in drugs for treating conditions such as hypothyroidism, hypertension, and cancer chemotherapy (Önal et al., 2008).
Potential Therapeutic Applications
- There is ongoing research into the potential therapeutic applications of these compounds. For instance, certain pyrimidine derivatives have shown significant cardiovascular activity, and others have been investigated for their antitumor activity (Önal et al., 2008).
Structural Analysis and Molecular Interactions
- Structural modifications of pyrimidine thiones have been studied to understand their conformational features and supramolecular aggregation. This research provides insights into how altering substituents can impact intermolecular interactions, which is crucial for designing compounds with specific properties (Nagarajaiah & Begum, 2014).
Mechanochemical Synthesis and Complex Formation
- The mechanochemical synthesis of metal complexes with pyrimidine thiones has been explored. These studies involve forming complexes with metals like Cu, Mn, Co, Ni, and Zn, and they provide valuable information on the coordination behavior of these ligands (Sethi, Khare, & Choudhary, 2020).
Antibacterial and Antimicrobial Activities
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. These studies are crucial for the development of new therapeutic agents with potential efficacy against various bacterial strains (Kumar et al., 2017).
Anti-Inflammatory Properties
- Research into the anti-inflammatory activities of pyrimidine-5-carboxylate derivatives highlights the potential of these compounds in treating inflammation-related disorders (A.S.Dongarwar et al., 2011).
properties
Molecular Formula |
C22H31N3OS |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C22H31N3OS/c1-6-24(7-2)12-13-25-19-14-22(4,5)26-15-18(19)21(27)23-20(25)17-10-8-16(3)9-11-17/h8-11H,6-7,12-15H2,1-5H3 |
InChI Key |
BOEFQIDOUBHAGI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)C |
solubility |
57.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)
![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)
![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)
![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)
![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)
![6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B1227296.png)

![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)
